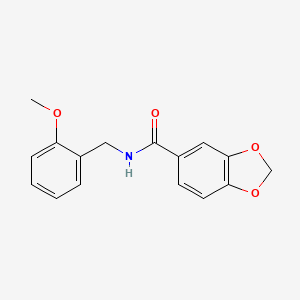

N-(2-methoxybenzyl)-1,3-benzodioxole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

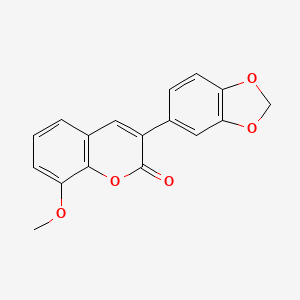

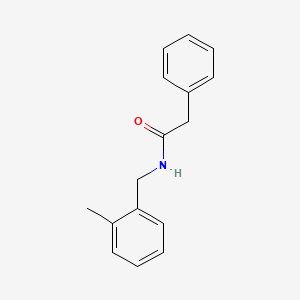

“N-(2-methoxybenzyl)-1,3-benzodioxole-5-carboxamide” is a compound that belongs to the class of N-Benzylphenethylamine (NBOMe) analogues . These are synthetic phenethylamine derivatives that have been modified by the introduction of an N-2-methoxybenzyl group . They are recognized for their potent psychedelic effects .

Synthesis Analysis

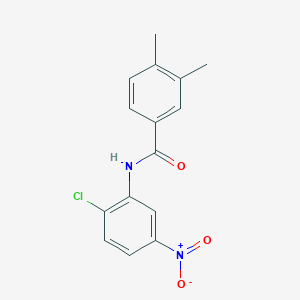

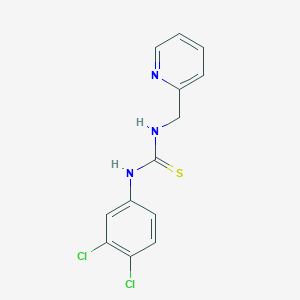

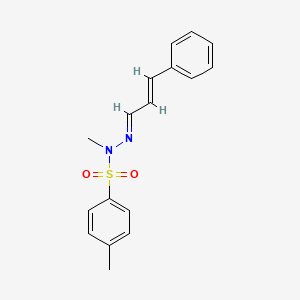

The synthesis of NBOMe compounds typically involves reactions of benzenesulfonyl chloride with different amines in the presence of suitable catalysts and conditions. For example, Schiff base derivatives have been synthesized from reactions involving benzenesulfonamide precursors.Molecular Structure Analysis

The molecular structure of compounds similar to “N-(2-methoxybenzyl)-1,3-benzodioxole-5-carboxamide” has been extensively studied using techniques such as X-ray crystallography. These studies reveal that the compound’s structure is stabilized by hydrogen bonds and π-π interactions, contributing to its stability and reactivity.Chemical Reactions Analysis

NBOMe compounds, including “N-(2-methoxybenzyl)-1,3-benzodioxole-5-carboxamide”, undergo various chemical reactions, such as condensation to form Schiff bases, and can participate in photophysical and photochemical processes. These reactions are crucial for the development of materials with potential applications in photodynamic therapy and as photosensitizers.Physical And Chemical Properties Analysis

The physical properties, such as solubility, crystallinity, and phase behavior, are essential for understanding the compound’s applications. These properties are influenced by the molecular structure, particularly the presence and positioning of methoxy and benzenesulfonamide groups, which can affect the compound’s interaction with solvents and other molecules.Scientific Research Applications

Psychedelic Research

This compound is a derivative of the 2C class of psychedelic phenethylamines . The introduction of the N-2-methoxybenzyl group to these drugs has resulted in a new series of compounds, known as NBOMe-drugs, which have potent psychedelic effects .

Toxicity Studies

The presence of the N-2-methoxybenzyl group significantly increases the in vitro cytotoxicity of 2C phenethylamines drugs . This has been demonstrated in studies using both SH-SY5Y and HepG2 cell lines .

Neurotoxicity Research

Substituted phenethylamines, including 2C and NBOMe drugs, are potent psychoactive substances. However, their toxicity is not well understood . This compound, as an NBOMe drug, has been used in in vitro studies to explore the mechanisms underlying the neurotoxicity of these substances .

Drug Lipophilicity Studies

The NBOMe drugs, including this compound, have been found to present higher cytotoxicity than their counterparts, which correlates with the drug’s lipophilicity . This makes them useful in studies investigating the relationship between drug lipophilicity and cytotoxicity .

Chemical Properties Research

This compound, as an NBOMe drug, was created as a result of the addition of an N-2-methoxybenzyl group . This modification has been the subject of research into the chemical properties of NBOMe compounds .

Drug Market Analysis

NBOMe drugs, including this compound, are prevalent in unregulated drug markets . Therefore, they are often included in analyses of these markets and the substances they contain .

Mechanism of Action

Target of Action

N-(2-methoxybenzyl)-1,3-benzodioxole-5-carboxamide, also known as Oprea1_772327, is a potent serotonin 5-HT 2A/2C receptor agonist . The serotonin 5-HT 2A/2C receptors are primarily found in the brain and play a crucial role in mood regulation, anxiety, and schizophrenia .

Mode of Action

As a serotonin 5-HT 2A/2C receptor agonist, Oprea1_772327 binds to these receptors, triggering a series of signal transduction events . This interaction results in an increase in the release of dopamine, serotonin, and glutamate .

Biochemical Pathways

The activation of the serotonin 5-HT 2A/2C receptors by Oprea1_772327 affects several neurotransmitter pathways. It increases the release of dopamine, serotonin, and glutamate . These neurotransmitters play a significant role in mood regulation, reward processing, and cognitive functions .

Pharmacokinetics

The pharmacokinetics of Oprea1_772327 involves its absorption, distribution, metabolism, and excretion (ADME). After administration, peak drug concentrations are detected 30 and 60 minutes in serum and brain tissue, respectively . The drug is still present in the brain 8 hours after administration . Sulphation is the main metabolic pathway for Oprea1_772327, and both the drug and its main sulphated metabolite are likely excreted via the biliary route .

Result of Action

The interaction of Oprea1_772327 with the serotonin 5-HT 2A/2C receptors leads to a series of cellular and molecular effects. It induces significant inhibitory effects on motor performance and attenuates sensorimotor gating . Additionally, it has been associated with memory deficiency and induction of anxiety .

Safety and Hazards

The safety data sheet for a similar compound, 2-Methoxybenzyl alcohol, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, may cause an allergic skin reaction, and causes serious eye damage . It is also worth noting that NBOMe compounds have been associated with severe adverse reactions including deaths .

properties

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4/c1-19-13-5-3-2-4-12(13)9-17-16(18)11-6-7-14-15(8-11)21-10-20-14/h2-8H,9-10H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLPNKJLUZRGCEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)C2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49733100 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(2-methoxybenzyl)-1,3-benzodioxole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[4-(4-methoxyphenyl)-1-piperazinyl]sulfonyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5693492.png)

![1-[(4-methylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine](/img/structure/B5693501.png)

![ethyl 2-{[(2-chlorophenyl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B5693510.png)

![4-methyl-3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-(2-phenylethyl)-4H-1,2,4-triazole](/img/structure/B5693512.png)

![N'-[1-(1-benzofuran-2-yl)ethylidene]-2-methyl-3-furohydrazide](/img/structure/B5693574.png)

![4-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5693576.png)